AZD5423 is a synthetic, non-steroidal selective glucocorticoid receptor modulator (SGRM) developed for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). [, , ] It acts by binding to the glucocorticoid receptor (GR), a nuclear receptor involved in regulating inflammatory and immune responses. [] Unlike traditional glucocorticoids, AZD5423 was designed to selectively activate specific GR pathways, potentially leading to a more favorable therapeutic index with reduced side effects. [, , ]
Two effective large-scale syntheses of AZD5423 have been described, though specific details are limited. [] A soft-drug strategy was implemented to ensure rapid elimination of drug candidates to minimize systemic GR activation. [] Further optimization focused on improving inhaled drug properties, leading to the development of a second-generation candidate, AZD7594. []
The molecular structure of AZD5423 consists of a central indazole ether core with various substituents. [, ] This structure allows it to bind to the glucocorticoid receptor. [] The specific interactions between AZD5423 and the GR binding pocket, particularly the access to a polar cavity, contribute to its unique pharmacological profile. [, ]
AZD5423 acts as a selective glucocorticoid receptor modulator, binding to the GR and influencing its transcriptional activity. [] While traditional glucocorticoids activate both transactivation and transrepression pathways, AZD5423 was designed to preferentially induce transrepression. [, ] This selective modulation aims to achieve potent anti-inflammatory effects while minimizing the activation of transactivation pathways associated with adverse effects. [, ]
AZD5423 exhibits low aqueous solubility, posing challenges for its formulation and delivery via inhalation. [, ] Research explored different particle sizes and formulations to enhance its dissolution and absorption in the lungs. [, ] The compound has been investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. [, ] Studies demonstrated that pulmonary bioavailability varied depending on the inhalation device and formulation used. []
CAS No.: 901758-09-6
CAS No.: 11006-56-7
CAS No.: 4535-90-4
CAS No.: 13444-85-4
CAS No.: 102-67-0
CAS No.: